4-[(3-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride
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Overview
Description
4-[(3-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride is a chemical compound with the molecular formula C13H19NO2·HCl. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a methoxyphenyl group and an oxan-4-ylmethanamine moiety, making it a versatile molecule for different chemical reactions and studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride typically involves the following steps:
Formation of the oxan-4-ylmethanamine core: This step involves the reaction of a suitable oxan-4-ylmethanamine precursor with a methoxyphenyl derivative under controlled conditions.
Methoxyphenyl group attachment: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a base to facilitate the reaction.
Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methoxyphenyl halides with a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxan-4-ylmethanone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted methoxyphenyl derivatives.
Scientific Research Applications
4-[(3-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-[(3-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride
- 4-[(2-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride
Uniqueness
4-[(3-Methoxyphenyl)methyl]oxan-4-ylmethanamine hydrochloride is unique due to the position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This positional difference can result in distinct pharmacological and chemical properties compared to its isomers.
Properties
IUPAC Name |
[4-[(3-methoxyphenyl)methyl]oxan-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-13-4-2-3-12(9-13)10-14(11-15)5-7-17-8-6-14;/h2-4,9H,5-8,10-11,15H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSXSONXQGMOCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2(CCOCC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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